molecular formula C15H12N2O2S B3827616 N-phenyl-3-quinolinesulfonamide

N-phenyl-3-quinolinesulfonamide

カタログ番号: B3827616
分子量: 284.3 g/mol
InChIキー: XRMIAFDNMKJZQK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Phenyl-3-quinolinesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, with a molecular formula of C15H12N2O2S and a molecular weight of 284.33 g/mol . This quinoline-sulfonamide hybrid is primarily investigated for its potential as a multi-target therapeutic agent. Research indicates that structurally similar quinoline-sulfonamide derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO-A and MAO-B), making them promising leads for the study of Alzheimer's disease . Furthermore, quinoline-sulfonamide compounds have demonstrated potent inhibitory effects on metallo-β-lactamases (MBLs), specifically NDM-1, an enzyme that confers antibiotic resistance in bacteria. These inhibitors can restore the efficacy of antibiotics like meropenem against resistant strains, positioning them as valuable tools in the fight against superbugs . Additional research into N-phenylsulfonamide derivatives shows they can also inhibit carbonic anhydrase (CA) I and II isoenzymes, which are important therapeutic targets for conditions like glaucoma, edema, and osteoporosis . The mechanism of action for these effects typically involves the sulfonamide group coordinating with zinc ions in the active site of metalloenzymes, such as CAs and NDM-1, while the quinoline ring engages in hydrophobic interactions within the enzyme's binding pocket . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

特性

IUPAC Name

N-phenylquinoline-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-20(19,17-13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMIAFDNMKJZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Substituent Effects

a. 4-Chloro-3-quinolinesulfonamides

  • Structure: Features a chlorine substituent at the 4-position of the quinoline ring and a sulfonamide group at the 3-position.
  • Reactivity : The 4-chloro group is meta- and ortho-activated by the electron-withdrawing sulfonamide, enabling nucleophilic substitution reactions (e.g., amination) .
  • Applications : Used as intermediates for synthesizing bioactive molecules, including enzyme inhibitors .

b. (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides

  • Structure: Combines a 5-chloro-8-hydroxyquinoline core with a styryl-linked benzenesulfonamide.
  • Key Features : The hydroxy and chloro groups enhance hydrogen bonding and halogen interactions, improving target affinity.
  • Synthesis: Prepared via sulfonylation of pre-functionalized quinoline intermediates in pyridine/DMAP .

c. 3-Sulfonylquinolines

  • Structure : 3-Sulfonyl group replaces the sulfonamide, altering electronic properties.
  • Synthesis: Achieved via Knoevenagel condensation/aza-Wittig cascades, with yields influenced by base selection (e.g., piperidine vs. diethylamine) .

d. 3-Chloro-N-phenyl-phthalimide

  • Structure : Phthalimide core with N-phenyl and 3-chloro substituents.
  • Applications: Monomer for polyimide synthesis, requiring high purity for polymer applications .
Pharmacological and Chemical Properties
Compound Key Substituents Reactivity/Applications References
N-Phenyl-3-quinolinesulfonamide 3-SO₂NH₂, N-Ph Enzyme inhibition (inferred from analogs)
4-Chloro-3-quinolinesulfonamide 4-Cl, 3-SO₂NH₂ Nucleophilic substitution (amination)
Benzenesulfonamide derivatives 5-Cl, 8-OH, styryl linker Antimicrobial/antifungal activity
3-Sulfonylquinolines 3-SO₂R High-yield synthesis routes
3-Chloro-N-phenyl-phthalimide 3-Cl, N-Ph Polyimide precursor

Q & A

Q. What are the common synthetic routes for N-phenyl-3-quinolinesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols such as Knoevenagel condensation followed by an aza-Wittig reaction. For example, using o-azidobenzaldehyde and β-ketosulfonamides, the reaction proceeds in acetonitrile at 95°C for 6 hours. Optimization studies show that organic bases like piperidine significantly improve yields compared to diethylamine (Table 1, ). Key parameters include temperature control (95°C), solvent choice (MeCN), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structure and purity of N-phenyl-3-quinolinesulfonamide?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. NMR confirms regioselectivity of the quinoline core and sulfonamide substitution, while HRMS validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for pharmacological studies .

Q. What are the typical chemical reactions involving the sulfonamide and quinoline moieties in this compound?

Methodological Answer: The sulfonamide group undergoes nucleophilic substitution (e.g., alkylation) under basic conditions, while the quinoline ring participates in electrophilic aromatic substitution (e.g., halogenation). For example, bromination at the 6-position of the quinoline core requires Lewis acids like FeBr₃ in dichloromethane .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-phenyl-3-quinolinesulfonamide derivatives for anti-proliferative activity?

Methodological Answer: SAR studies involve systematic modification of substituents on the quinoline and phenyl groups. For instance, introducing electron-withdrawing groups (e.g., -Cl at the 6-position) enhances cytotoxicity against cancer cell lines (IC₅₀ values <10 µM). Molecular docking with targets like PI3K or tubulin helps rationalize activity; docking scores correlate with experimental IC₅₀ values . Dose-response assays (e.g., MTT) validate potency across derivatives .

Q. What strategies resolve contradictions in reported biological activities of N-phenyl-3-quinolinesulfonamide analogs?

Methodological Answer: Discrepancies in IC₅₀ values often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:

  • Standardize protocols (e.g., 10% fetal bovine serum in DMEM for 48-hour exposure).
  • Use isogenic cell lines to eliminate genetic variability.
  • Validate findings with orthogonal assays (e.g., apoptosis via Annexin V staining alongside MTT) .

Q. How can molecular docking elucidate the mechanism of action of N-phenyl-3-quinolinesulfonamide as a kinase inhibitor?

Methodological Answer: Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding poses in kinase ATP-binding pockets. For example, the sulfonamide group forms hydrogen bonds with hinge-region residues (e.g., Glu883 in PI3Kγ), while the quinoline core engages in π-π stacking with hydrophobic pockets. MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Q. What are the challenges in scaling up the synthesis of N-phenyl-3-quinolinesulfonamide while maintaining enantiomeric purity?

Methodological Answer: Scale-up risks include racemization during sulfonamide coupling. Mitigation strategies:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during β-ketosulfonamide synthesis.
  • Optimize catalytic asymmetric conditions (e.g., BINAP-Ru complexes for hydrogenation).
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-3-quinolinesulfonamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-3-quinolinesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。